![molecular formula C20H13F2N3O3S B2784976 (2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327178-66-4](/img/structure/B2784976.png)
(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H13F2N3O3S and its molecular weight is 413.4. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H15F2N3O3 with a molecular weight of approximately 407.377 g/mol. Its structure includes a chromene core substituted with a thiazole moiety and difluorophenyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate cytotoxic effects against various cancer cell lines. The cytotoxicity is often assessed using the MTT assay, revealing IC50 values that indicate the concentration required to inhibit cell growth by 50%.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
4H-chromene derivative | HepG2 | 21.38 ± 0.52 |
4H-chromene derivative | A549 | 15.67 ± 0.34 |
4H-chromene derivative | HeLa | 18.45 ± 0.29 |
These results suggest that modifications to the chromene structure can enhance anticancer efficacy, making it a promising candidate for further development in cancer therapy .
Antioxidant Activity
The antioxidant potential of chromene derivatives has been extensively studied, with many showing significant free radical scavenging capabilities. The DPPH assay is commonly employed to evaluate this activity. Compounds similar to this compound have demonstrated effective inhibition of DPPH radicals.
Compound | DPPH Scavenging Activity (%) |
---|---|
Chromene derivative A | 85% |
Chromene derivative B | 78% |
Chromene derivative C | 90% |
Such antioxidant properties are crucial as they can mitigate oxidative stress-related diseases and contribute to overall health improvement .
Other Biological Activities
Beyond anticancer and antioxidant effects, chromene derivatives are also being investigated for various other biological activities:
- Antimicrobial Activity : Some studies have reported that these compounds exhibit antimicrobial properties against a range of bacteria and fungi.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.
- Antidiabetic Properties : Research into DPP-4 inhibitors has identified chromene derivatives as candidates for managing diabetes by improving glucose tolerance .
Case Studies
Several case studies highlight the therapeutic potential of chromene derivatives:
- Study on HepG2 Cells : A study evaluated the effects of a specific chromene derivative on HepG2 liver cancer cells and found a significant reduction in cell viability at concentrations above 10 μM.
- Antioxidant Efficacy in Animal Models : In vivo studies demonstrated that administration of chromene derivatives resulted in reduced oxidative stress markers in diabetic rats, suggesting potential benefits in metabolic disorders.
- Synergistic Effects : Combining chromene derivatives with conventional chemotherapy agents has shown enhanced efficacy against resistant cancer cell lines, indicating a possible strategy for overcoming drug resistance.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds, including this specific compound, exhibit notable anticancer properties. Studies have shown that compounds with similar structures can demonstrate cytotoxic effects against various cancer cell lines. The following table summarizes findings regarding the anticancer activity of chromene derivatives:
Compound Type | Cancer Cell Line | IC50 (μM) |
---|---|---|
Chromene Derivative A | HepG2 (Liver Cancer) | 21.38 ± 0.52 |
Chromene Derivative B | A549 (Lung Cancer) | 15.67 ± 0.34 |
Chromene Derivative C | HeLa (Cervical Cancer) | 18.45 ± 0.29 |
These results suggest that modifications to the chromene structure can enhance anticancer efficacy, making it a promising candidate for further development in cancer therapy.
Antioxidant Activity
The antioxidant potential of chromene derivatives has been extensively studied, with many showing significant free radical scavenging capabilities. The DPPH assay is commonly employed to evaluate this activity. The following table provides an overview of the antioxidant activity of various chromene derivatives:
Compound Type | DPPH Scavenging Activity (%) |
---|---|
Chromene Derivative A | 85% |
Chromene Derivative B | 78% |
Chromene Derivative C | 90% |
Such antioxidant properties are crucial as they can mitigate oxidative stress-related diseases and contribute to overall health improvement.
Other Biological Activities
Beyond anticancer and antioxidant effects, chromene derivatives are also being investigated for various other biological activities:
- Antimicrobial Activity : Some studies have reported that these compounds exhibit antimicrobial properties against a range of bacteria and fungi.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.
- Antidiabetic Properties : Research into DPP-4 inhibitors has identified chromene derivatives as candidates for managing diabetes by improving glucose tolerance.
Case Studies
Several case studies highlight the therapeutic potential of chromene derivatives:
- Study on HepG2 Cells : A study evaluated the effects of a specific chromene derivative on HepG2 liver cancer cells and found a significant reduction in cell viability at concentrations above 10 μM.
- Antioxidant Efficacy in Animal Models : In vivo studies demonstrated that administration of chromene derivatives resulted in reduced oxidative stress markers in diabetic rats, suggesting potential benefits in metabolic disorders.
- Synergistic Effects : Combining chromene derivatives with conventional chemotherapy agents has shown enhanced efficacy against resistant cancer cell lines, indicating a possible strategy for overcoming drug resistance.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O3S/c1-27-16-4-2-3-11-9-13(18(26)25-20-23-7-8-29-20)19(28-17(11)16)24-12-5-6-14(21)15(22)10-12/h2-10H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFENKCGHYYVPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=C(C=C3)F)F)C(=C2)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.